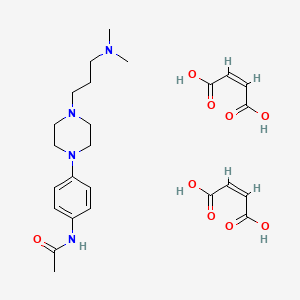

Piperamide maleate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1252-69-3 |

|---|---|

Molecular Formula |

C25H36N4O9 |

Molecular Weight |

536.6 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;N-[4-[4-[3-(dimethylamino)propyl]piperazin-1-yl]phenyl]acetamide |

InChI |

InChI=1S/C17H28N4O.2C4H4O4/c1-15(22)18-16-5-7-17(8-6-16)21-13-11-20(12-14-21)10-4-9-19(2)3;2*5-3(6)1-2-4(7)8/h5-8H,4,9-14H2,1-3H3,(H,18,22);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |

InChI Key |

YCPXMJXDVLKMIU-SPIKMXEPSA-N |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CCCN(C)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CCCN(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of Piperamide Maleate

De Novo Synthesis of Piperamide (B1618075) Maleate (B1232345) and Related Piperamide Scaffolds

The ground-up construction of the piperamide core is fundamental to accessing novel analogs. This process typically involves the formation of a stable amide bond between a piperidine (B6355638) ring and a carboxylic acid moiety. The specific strategy employed can be tailored to achieve desired stereochemistry and molecular complexity.

The cornerstone of piperamide synthesis is the formation of the amide bond. Classical methods for this transformation are well-established and widely used. The most common approach involves the coupling of a piperidine derivative with an activated carboxylic acid.

One primary method is the acid chloride reaction , where a carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate then readily reacts with the nitrogen atom of the piperidine ring to form the amide bond with high yield.

Another prevalent strategy is the use of coupling reagents that facilitate amide bond formation directly from a carboxylic acid and an amine. These reagents activate the carboxylic acid in situ. A variety of such reagents are available, allowing chemists to choose based on substrate compatibility and desired reaction conditions.

| Coupling Reagent Class | Examples | Mechanism of Action |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reacts with the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine. |

| Uronium/Aminium Salts | HATU, HBTU | Forms an activated ester with the carboxylic acid, which is highly reactive towards amine nucleophiles. |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Similar to uronium salts, generates a highly reactive acylphosphonium species. |

Once the piperamide base has been synthesized, it can be converted to piperamide maleate through a straightforward acid-base reaction. This involves treating the synthesized piperamide with maleic acid in a suitable solvent, leading to the formation of the corresponding maleate salt.

When the piperamide scaffold contains chiral centers, controlling the stereochemistry of the final product is crucial. Asymmetric synthesis aims to produce a single enantiomer or diastereomer. Several strategies are employed to achieve this.

One approach is the use of a chiral pool , where the synthesis starts with an enantiomerically pure starting material, such as an amino acid, to build the piperidine ring. acs.org This pre-existing chirality directs the stereochemical outcome of subsequent reactions. For example, enantiopure β-amino ynones derived from L-amino acids can be cyclized using gold catalysts to produce asymmetric pyridinones, which are versatile intermediates for synthesizing chiral piperidines. acs.org

Another powerful technique is catalytic asymmetric synthesis , which uses a chiral catalyst to control the stereochemistry of a key bond-forming step. For instance, rhodium-catalyzed asymmetric carbometalation of dihydropyridines can produce 3-substituted tetrahydropyridines with excellent enantioselectivity. snnu.edu.cnacs.org These intermediates can then be further processed into enantioenriched 3-substituted piperidines. snnu.edu.cnacs.org Similarly, copper-catalyzed reactions have been developed for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines. nih.gov These methods offer access to specific stereoisomers that might be inaccessible through other routes.

Semi-Synthetic and Derivatization Routes for Piperamide Analogs

Modifying existing piperamide structures, particularly those isolated from natural sources, is an efficient way to generate novel analogs. This approach leverages complex molecular scaffolds provided by nature as a starting point for chemical elaboration.

The most well-known naturally occurring piperamide is piperine (B192125), the alkaloid responsible for the pungency of black pepper (Piper nigrum). mdpi.comnih.gov Piperine is an abundant and convenient starting material for the semi-synthesis of a wide range of analogs. mdpi.comnih.gov

A common strategy involves the hydrolysis of the amide bond in piperine to yield piperic acid and piperidine. mdpi.comnih.gov The saponification is typically achieved by refluxing piperine with a base like sodium hydroxide (B78521) or potassium hydroxide. mdpi.comnih.gov The resulting piperic acid can then be re-coupled with various other amines using standard amide coupling methodologies (e.g., EDCI/HOBt) to create a library of N-substituted piperamide analogs. mdpi.comnih.gov This allows for systematic variation of the amine component to explore structure-activity relationships.

| Step | Reaction | Reagents | Product |

| 1 | Saponification of Piperine | NaOH or KOH in Methanol (B129727)/Water | Piperic Acid |

| 2 | Amide Coupling | Piperic Acid, desired amine, EDCI, HOBt | Novel Piperamide Analog |

This semi-synthetic route has been successfully used to prepare N-aryl amide analogs of piperine, demonstrating the utility of modifying the natural product scaffold. mdpi.comnih.gov

Functional group interconversion (FGI) is a key strategy for diversifying the piperamide scaffold. solubilityofthings.comresearchgate.net FGI refers to the conversion of one functional group into another, such as the reduction of an ester to an alcohol or the oxidation of an alcohol to a ketone. imperial.ac.uk These transformations can be applied to a synthesized or semi-synthesized piperamide core to introduce new chemical handles or modify existing ones.

For example, if the carboxylic acid portion of the piperamide contains other functional groups, these can be selectively modified. Aromatic rings can be subjected to electrophilic substitution reactions to add substituents, while double bonds in an aliphatic chain can be reduced, oxidized, or otherwise functionalized. nih.gov The amide bond itself is generally stable, but the carbonyl group can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄), transforming the piperamide into a piperidine-containing diamine. imperial.ac.uk These modifications allow for the creation of a diverse library of compounds from a common intermediate, facilitating the exploration of their chemical and biological properties. nih.gov

Targeted Derivatization for Enhanced Analytical Detection and Specificity

Chemical derivatization can be employed to modify piperamides in a way that enhances their detectability by analytical instruments like high-performance liquid chromatography (HPLC). journalajacr.comwelch-us.com This is particularly useful for quantitative analysis or when dealing with complex biological matrices.

The process involves reacting the piperamide with a derivatizing reagent that introduces a new functional group, often a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection). journalajacr.com For example, if a piperamide analog has a free primary or secondary amine group elsewhere in the molecule, it can be reacted with reagents like dansyl chloride or fluorescamine to produce a highly fluorescent derivative. journalajacr.com For piperidine itself, which lacks a strong chromophore, pre-column derivatization with reagents such as 4-toluenesulfonyl chloride allows for sensitive detection by a standard HPLC-UV system. nih.gov This targeted modification significantly improves the signal-to-noise ratio, enabling the detection and quantification of the analyte at much lower concentrations. nih.gov

Rational Design of Derivatizing Reagents for Spectrometric Compatibility

The rational design of derivatizing reagents for a compound like this compound would be guided by the need to introduce a functional group that enhances its detectability in various spectrometric methods, particularly mass spectrometry (MS) and UV-Vis spectrophotometry. This compound, containing a piperidine ring and an amide linkage, may exhibit moderate to low ionization efficiency in electrospray ionization mass spectrometry (ESI-MS) and may lack a strong chromophore for UV detection.

Chemical derivatization can significantly improve the sensitivity and specificity of analysis. oup.com The primary goals of derivatization for spectrometric compatibility are to:

Introduce a readily ionizable group: For ESI-MS, this often involves adding a moiety with a permanent positive or negative charge or a group that is easily protonated or deprotonated.

Increase molar absorptivity: For UV-Vis detection, a chromophore can be attached to the molecule to allow for sensitive detection at a specific wavelength.

Induce a specific fragmentation pattern: In tandem mass spectrometry (MS/MS), a derivatizing agent can be chosen to produce a characteristic product ion upon collision-induced dissociation (CID), which is useful for selective and sensitive detection. ddtjournal.com

For a secondary amine within the piperamide structure, reagents that target this functional group would be highly effective. The choice of reagent would depend on the analytical technique.

For Enhanced Mass Spectrometric Detection:

The introduction of a charged moiety is a common strategy to improve ionization efficiency. ddtjournal.com For this compound, this could be achieved by reacting the secondary amine of the piperidine ring with a reagent containing a quaternary ammonium group. This would create a permanently charged derivative, leading to a significant enhancement in ESI-MS signal intensity.

Illustrative Data on Derivatization for MS Compatibility

To illustrate the potential impact of such a derivatization, the following hypothetical data table compares the theoretical mass-to-charge ratio (m/z) and expected relative signal intensity of underivatized piperamide with a hypothetical derivatized form.

Table 1: Hypothetical Comparison of Underivatized and Derivatized Piperamide for MS Analysis

| Compound | Derivatizing Reagent | Functional Group Targeted | Theoretical m/z [M+H]⁺ | Expected Relative Signal Intensity |

|---|---|---|---|---|

| Piperamide | None | - | [Variable] | 1x |

| Piperamide-Quat | N,N,N-trimethylglycinyl chloride | Secondary Amine | [Variable + 102.1] | >100x |

For Enhanced UV-Vis Spectrophotometric Detection:

To improve detection by UV-Vis, a derivatizing reagent containing a strong chromophore would be selected. Reagents such as dansyl chloride are known to react with amines to produce highly fluorescent derivatives that can be detected with high sensitivity. ddtjournal.com

Illustrative Data on Derivatization for UV-Vis Compatibility

The following table provides a hypothetical comparison of the spectrophotometric properties of underivatized piperamide and a potential dansylated derivative.

Table 2: Hypotensive Spectrophotometric Properties of Underivatized and Dansylated Piperamide

| Compound | Derivatizing Reagent | Maximum Absorption Wavelength (λmax) | Molar Absorptivity (ε) |

|---|---|---|---|

| Piperamide | None | ~220 nm | Low |

| Dansyl-Piperamide | Dansyl Chloride | ~340 nm | High |

Impact of Derivatization on Chromatographic Resolution and Sensitivity

Chemical derivatization not only enhances spectrometric detection but can also significantly improve chromatographic performance by altering the physicochemical properties of the analyte. researchgate.net For this compound, derivatization can lead to improved peak shape, resolution from interfering matrix components, and increased retention on certain stationary phases.

The key impacts of derivatization on chromatography include:

Increased Volatility: For gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of polar compounds like piperamides. Silylation is a common technique used for this purpose. researchgate.netnih.gov

Altered Polarity: In liquid chromatography (LC), modifying the polarity of this compound can improve its retention and separation characteristics. For instance, derivatizing the polar secondary amine with a nonpolar group can increase its retention on a reversed-phase column.

Improved Peak Shape: Derivatization can block active functional groups that might otherwise interact with the stationary phase, leading to tailing peaks. This results in sharper, more symmetrical peaks, which improves both resolution and sensitivity.

Research Findings on Chromatographic Improvements:

While specific studies on this compound are lacking, research on other alkaloids and amines demonstrates the effectiveness of derivatization. For example, the trimethylsilylation of steroidal alkaloids has been shown to be an effective method for their simultaneous analysis by GC. nih.gov Similarly, the derivatization of biogenic amines is a well-established technique to enhance their detection in both GC and HPLC. nih.gov

Illustrative Data on the Impact of Derivatization on Chromatographic Parameters

The following hypothetical data table illustrates the potential improvements in chromatographic performance for piperamide following derivatization for analysis by reversed-phase HPLC.

Table 3: Hypothetical Chromatographic Data for Underivatized and Derivatized Piperamide

| Compound | Derivatization | Retention Time (min) | Peak Asymmetry | Theoretical Plates (N) |

|---|---|---|---|---|

| Piperamide | None | 2.5 | 1.8 | 3500 |

| Acetyl-Piperamide | Acetic Anhydride (B1165640) | 8.2 | 1.1 | 9500 |

In this hypothetical example, acetylation of the secondary amine leads to a more hydrophobic molecule with a longer retention time, improved peak symmetry, and higher column efficiency (as indicated by the increased number of theoretical plates). This would result in better separation from early-eluting, polar interferences and a more robust and sensitive analytical method.

Advanced Analytical Methodologies for Piperamide Maleate Characterization

Spectroscopic Techniques for Structural and Purity Assessment

Spectroscopic methods are indispensable for probing the molecular structure and identifying impurities in a sample of Piperamide (B1618075) maleate (B1232345). Each technique provides unique insights into the compound's chemical architecture and composition.

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Quantitative Analysis

UV-Vis spectrophotometry is a robust and widely used technique for the quantitative analysis of compounds that possess chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. Piperamide maleate contains aromatic rings and carbonyl groups, which act as chromophores, making it amenable to UV-Vis analysis.

The analysis would involve dissolving a precisely weighed amount of this compound in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), and measuring its absorbance at a specific wavelength. The wavelength of maximum absorbance (λmax) for this compound would first be determined by scanning a solution of the compound over a range of wavelengths. For quantitative purposes, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Furthermore, the maleate counter-ion can also be quantified using UV-Vis spectrophotometry, often after a derivatization reaction to produce a colored product, which can be measured in the visible range. For instance, methods developed for other maleate salts, such as pyrilamine (B1676287) maleate and pheniramine (B192746) maleate, could be adapted. derpharmachemica.comresearchgate.net

Table 1: Illustrative UV-Vis Spectrophotometry Parameters for this compound Analysis

| Parameter | Value |

| Solvent | Methanol |

| Wavelength of Maximum Absorbance (λmax) | ~254 nm |

| Linearity Range | 1-20 µg/mL |

| Correlation Coefficient (r²) | >0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. Both methods measure the vibrational frequencies of chemical bonds, which are unique to each type of bond and its environment within the molecule. The resulting spectrum serves as a "molecular fingerprint" for the compound.

For this compound, IR spectroscopy would reveal characteristic absorption bands corresponding to its various functional groups. For example, the N-H stretching vibrations of the amide group would appear in the region of 3200-3400 cm⁻¹. The C=O stretching of the amide and the maleate carboxyl groups would be observed around 1650-1750 cm⁻¹. The C-N stretching vibrations of the piperazine (B1678402) ring and the aromatic amine would also produce distinct peaks. The aromatic C-H and C=C stretching vibrations would be visible in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Raman spectroscopy, which is based on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C bonds in the aromatic ring and the maleate moiety would be expected to show strong Raman signals.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Amide C=O | Stretch | 1630 - 1680 |

| Maleate C=O | Stretch | 1700 - 1750 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Piperazine C-N | Stretch | 1100 - 1300 |

Note: This table is based on general vibrational frequencies of functional groups and serves as an illustrative guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of an organic compound. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In the ¹H NMR spectrum of this compound, each unique proton would give rise to a distinct signal with a specific chemical shift, integration (proportional to the number of protons), and splitting pattern (due to coupling with neighboring protons). For instance, the protons on the aromatic ring would appear in the downfield region (typically 6.5-8.0 ppm). The protons of the piperazine ring would likely show complex splitting patterns in the aliphatic region. The methyl groups of the dimethylamino moiety would appear as a singlet further upfield.

The ¹³C NMR spectrum would show a single peak for each unique carbon atom in the molecule. The chemical shifts of these peaks would indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and between protons and carbons, respectively, thus confirming the complete molecular structure. The conformational behavior of the piperazine ring can also be studied using temperature-dependent NMR experiments. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to obtain structural information through the analysis of its fragmentation pattern.

For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable ionization techniques. The resulting mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the piperamide free base. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the elemental composition.

Tandem mass spectrometry (MS/MS) experiments would involve selecting the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern would provide valuable structural information. For instance, cleavage of the amide bond or fragmentation of the piperazine ring would produce characteristic fragment ions, helping to confirm the identity of the compound. The fragmentation of piperamides, in general, has been studied and can provide a basis for interpreting the spectrum of this compound. mdpi.com

Table 3: Predicted Mass Spectrometry Data for Piperamide

| Parameter | Predicted Value |

| Molecular Formula (Free Base) | C₁₇H₂₈N₄O |

| Monoisotopic Mass (Free Base) | 304.2263 g/mol |

| Predicted m/z of [M+H]⁺ | 305.2336 |

| Predicted m/z of [M+Na]⁺ | 327.2155 |

Note: This data is based on theoretical calculations for the free base of Piperamide. uni.lu

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for purity determination and assay. A robust and validated HPLC method is crucial for the quality control of this compound.

Method development would involve optimizing several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detection wavelength. A reversed-phase C18 or C8 column would likely be suitable for separating the relatively nonpolar this compound from potential polar impurities. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution may be necessary to achieve optimal separation of all components. UV detection at the λmax of this compound (around 254 nm) would be appropriate for quantification.

Once developed, the method must be validated according to the International Council for Harmonisation (ICH) guidelines. This involves demonstrating its specificity, linearity, range, accuracy, precision, and robustness. The validation data would ensure that the method is reliable and suitable for its intended purpose. Similar HPLC methods developed for other piperamides and maleate-containing compounds can serve as a starting point for method development. nih.govchemijournal.comresearchgate.netnih.gov

Table 4: Illustrative HPLC Method Parameters and Validation Summary for this compound

| HPLC Parameter | Description |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and 0.05 M Phosphate Buffer (pH 6.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Specificity | No interference from placebo or degradation products |

Note: This table presents a hypothetical HPLC method and validation summary for illustrative purposes.

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, due to the low volatility and polar nature of this compound, stemming from its multiple nitrogen atoms and the maleate salt form, direct GC analysis is challenging. The high temperatures required for volatilization can lead to thermal degradation, and the polar functional groups can cause poor peak shape and irreversible adsorption on the GC column. nih.gov

To overcome these limitations, derivatization is an essential prerequisite for the GC analysis of piperamide and its related compounds. scribd.com This process involves chemically modifying the analyte to create a more volatile and thermally stable derivative. For compounds containing amine functionalities like piperamide, common derivatization strategies include acylation and silylation.

Acylation: This involves the reaction of the amine groups with an acylating agent, such as an anhydride (B1165640) (e.g., acetic anhydride, trifluoroacetic anhydride) or an acyl halide. This reaction replaces the active hydrogens on the nitrogen atoms with an acyl group, which reduces the polarity and increases the volatility of the molecule. For instance, piperazine and its derivatives can be derivatized with acetic anhydride prior to GC-MS analysis. nih.gov

Silylation: This is another common technique where a silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) is used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. This derivatization also effectively decreases the polarity and increases the volatility of the analyte.

Once derivatized, the volatile piperamide derivative can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The GC separates the derivatized compound from other volatile impurities, and the mass spectrometer provides fragmentation patterns that confirm the identity of the analyte. A study on a similar piperazine derivative, 1-benzyl-4-(2'-pyridinecarbonyl)piperazine, utilized a dimethylsilicone capillary column with a nitrogen-phosphorus detector, achieving a low detection limit. fagg-afmps.be

Table 1: Illustrative GC-MS Conditions for Analysis of Derivatized Piperamide

| Parameter | Condition |

| Derivatization Agent | Trifluoroacetic anhydride (TFAA) |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Detector | Mass Spectrometer (MS) |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Scan Range | 50-550 m/z |

This table presents hypothetical yet representative conditions based on established methods for analogous compounds.

Supercritical Fluid Chromatography (SFC) for Polar and Chiral Separations

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the analysis and purification of polar and chiral compounds, offering advantages such as faster separations and reduced organic solvent consumption compared to traditional high-performance liquid chromatography (HPLC). chromatographytoday.comyoutube.com Given that this compound is a polar, basic compound and may exist as enantiomers if a chiral center is present in its synthesis or as impurities, SFC is a highly suitable analytical tool.

SFC typically uses supercritical carbon dioxide as the main mobile phase, which is non-polar. To analyze polar compounds like piperamide, a polar organic co-solvent (modifier), such as methanol or ethanol, is added to the CO2. shimadzu.com For basic compounds, peak shape and resolution can be significantly improved by the addition of small amounts of additives to the mobile phase. Basic additives like diethylamine (B46881) (DEA) or isopropylamine (B41738) can help prevent interactions with the stationary phase, while acidic additives can be used to form ion pairs, which can also enhance separation. chromatographytoday.comnih.gov

A key application of SFC is in chiral separations. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad enantioselectivity for a variety of pharmaceutical compounds in SFC. nih.govfagg-afmps.be The choice of the specific CSP, modifier, and additive is critical for achieving successful enantiomeric resolution. Studies have shown that immobilized polysaccharide-based CSPs offer robustness and a wide range of applicability with different modifiers. fagg-afmps.be The separation of basic compounds on these phases often benefits from the use of additives to achieve good peak shapes and resolution. researchgate.net

Table 2: Representative SFC Conditions for Polar and Chiral Analysis of Piperamide

| Parameter | Condition for Polar Analysis | Condition for Chiral Separation |

| SFC Column | 2-Ethylpyridine (2-EP) or Diol, 150 x 4.6 mm, 3 µm | Chiralpak® IA (amylose-based) or Chiralcel® OD-H (cellulose-based), 250 x 4.6 mm, 5 µm |

| Mobile Phase | CO2 / Methanol (gradient elution) | CO2 / Methanol with 0.1% Diethylamine (isocratic) |

| Co-solvent Gradient | 5% to 40% Methanol over 5 min | 25% Methanol |

| Flow Rate | 3.0 mL/min | 2.5 mL/min |

| Back Pressure | 150 bar | 120 bar |

| Column Temperature | 40 °C | 35 °C |

| Detection | UV at 254 nm | UV at 254 nm and/or Mass Spectrometry (MS) |

This table provides illustrative conditions based on established SFC methodologies for polar basic and chiral compounds.

Thin Layer Chromatography (TLC) for Qualitative Analysis

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for the qualitative analysis of compounds, such as assessing purity, identifying compounds by comparison with standards, and monitoring the progress of reactions. researchgate.netresearchgate.net For this compound, TLC can serve as a quick screening tool to identify its presence in a sample and to check for major impurities.

The separation in TLC is based on the differential partitioning of the analyte between a stationary phase (typically a layer of silica (B1680970) gel or alumina (B75360) on a plate) and a mobile phase (a solvent or mixture of solvents). ctlatesting.com For basic compounds like piperamide, standard silica gel plates are commonly used. However, the basic nature of the analyte can lead to strong interactions with the acidic silanol (B1196071) groups on the silica surface, resulting in tailing spots and poor separation. To mitigate this, the mobile phase is often modified with a small amount of a basic component, such as ammonia (B1221849) or an amine (e.g., diethylamine or triethylamine). 182.160.97 Alternatively, the silica gel plate can be pre-treated or impregnated with a basic substance like potassium hydroxide (B78521) (KOH) to neutralize the acidic sites. 182.160.97

The choice of the mobile phase is critical for achieving good separation. A variety of solvent systems can be employed, and the optimal system is often determined empirically. For piperazine derivatives, mixtures of solvents with varying polarities are used. unodc.org After developing the plate, the separated spots are visualized, typically under UV light (if the compound is UV-active) or by staining with a suitable chemical reagent. 182.160.97 The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated and used for identification purposes by comparing it to the Rf of a known standard run on the same plate.

Table 3: Exemplary TLC Systems for Qualitative Analysis of this compound

| System ID | Stationary Phase | Mobile Phase Composition (v/v/v) | Visualization |

| A | Silica Gel 60 F254 | Cyclohexane / Toluene / Diethylamine (75:15:10) | UV light (254 nm) |

| B | Silica Gel 60 F254 | Chloroform / Methanol (90:10) with 1% Ammonia | UV light (254 nm) |

| C | Silica Gel 60 F254 | Butanol / Acetic Acid / Water (4:1:1) | Iodine vapor or Dragendorff's reagent |

| D | KOH-impregnated Silica Gel | Methanol / Strong Ammonia Solution (100:1.5) | UV light (254 nm) |

This table outlines representative TLC systems based on published methods for the analysis of basic drugs and piperazine derivatives. 182.160.97unodc.orgnih.gov

Validation and Optimization of Analytical Procedures for Piperamide Maleate

Method Development Considerations for Pharmaceutical Analysis

The initial phase of developing an analytical method for Piperamide (B1618075) Maleate (B1232345) involves a systematic approach to select and optimize the conditions and parameters of the chosen analytical technique. The primary goal is to create a method that is suitable for its intended purpose, whether it be for quantitative assay, impurity profiling, or stability studies.

High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of non-volatile and thermally labile compounds like many piperamides. nih.govjocpr.commolnar-institute.comrsc.orgresearchgate.net The development of an HPLC method for Piperamide Maleate would typically involve the following considerations:

Column Chemistry and Dimensions: The choice of the stationary phase is critical. A reversed-phase column, such as a C18 or C8, is often the first choice for moderately polar compounds. florajournal.com Column dimensions (length, internal diameter, and particle size) are selected to balance resolution, analysis time, and solvent consumption.

Mobile Phase Selection and Optimization: The mobile phase composition, including the type of organic modifier (e.g., acetonitrile (B52724), methanol), the aqueous phase (e.g., water, buffer), and its pH, is meticulously optimized to achieve the desired separation and peak shape. nih.govflorajournal.com Gradient elution is often employed to separate compounds with a wide range of polarities within a reasonable time frame. nih.gov

Detector Selection and Wavelength: A UV-Vis detector is commonly used for compounds containing a chromophore. jocpr.comflorajournal.com The detection wavelength is selected at the absorption maximum (λmax) of this compound to ensure maximum sensitivity. jpionline.org A photodiode array (PDA) detector can be advantageous as it provides spectral information, which aids in peak identification and purity assessment. arabjchem.org

Flow Rate and Temperature: These parameters are adjusted to optimize the separation efficiency and analysis time. A typical flow rate for analytical HPLC is 1.0 mL/min. jocpr.comflorajournal.com Column temperature is controlled to ensure reproducibility of retention times.

The Analytical Quality by Design (AQbD) approach is increasingly being adopted for method development. researchgate.netjustia.com This systematic approach involves defining the analytical target profile (ATP), identifying critical method parameters (CMPs), and establishing a method operable design region (MODR) to ensure the robustness of the method. justia.com

Rigorous Validation Parameters for Robustness and Reliability

Once the analytical method is developed, it must undergo a rigorous validation process to demonstrate its suitability for the intended application. The validation parameters are based on international guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For a drug product, the method must be able to distinguish this compound from excipients. This is typically demonstrated by analyzing a placebo formulation (a mixture of all excipients without the active pharmaceutical ingredient) and showing that no interfering peaks are observed at the retention time of this compound.

Selectivity is a more comparative term, referring to the degree to which a method can determine particular analytes in a complex mixture without interference from other components. jocpr.com In chromatographic methods, specificity is demonstrated by achieving baseline separation of the analyte peak from all other potential peaks.

Table 1: Specificity Study of this compound Analysis

| Sample Analyzed | Peak Observed at Retention Time of this compound | Conclusion |

| This compound Standard | Yes | - |

| Placebo Formulation | No | Method is specific |

| Spiked Placebo (Placebo + this compound) | Yes | Peak is from the analyte |

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. googleapis.com The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. rsc.org

To establish linearity, a series of at least five standard solutions of this compound at different concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the analytical response versus the concentration. The linearity is evaluated by visual inspection of the plot and by statistical methods, such as calculating the correlation coefficient (r) or the coefficient of determination (r²). An r² value of ≥ 0.999 is generally considered acceptable. researchgate.net

Table 2: Illustrative Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 20 | 25100 |

| 30 | 37450 |

| 40 | 50200 |

| 50 | 62800 |

| 60 | 75150 |

| 70 | 87900 |

| Correlation Coefficient (r²) | 0.9998 |

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. d-nb.info It is usually expressed as the relative standard deviation (%RSD).

Repeatability (Intra-assay Precision): This assesses the precision under the same operating conditions over a short interval of time. It is determined by performing a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or by a minimum of six determinations at 100% of the test concentration. jpionline.org

Intermediate Precision (Inter-assay Precision): This expresses the within-laboratory variations, such as on different days, with different analysts, or with different equipment.

For both repeatability and intermediate precision, the %RSD should typically be within an acceptable limit, often ≤ 2%. florajournal.com

Table 3: Example of Precision Data for this compound (100 µg/mL)

| Precision Type | Parameter | Result (%RSD) | Acceptance Criteria |

| Repeatability | Intra-day (n=6) | 0.85 | ≤ 2% |

| Intermediate Precision | Inter-day (n=6) | 1.20 | ≤ 2% |

Accuracy refers to the closeness of the test results obtained by the method to the true value. d-nb.info It is typically determined by applying the analytical procedure to a sample with a known concentration of the analyte (e.g., a spiked placebo). The accuracy is then calculated as the percentage of the analyte recovered by the assay. Recovery studies are usually performed at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with a minimum of three replicates at each level. researchgate.netresearchgate.net

Table 4: Representative Accuracy (Recovery) Data for this compound

| Spiked Concentration Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery |

| 80% | 8.0 | 7.96 | 99.5 |

| 100% | 10.0 | 10.05 | 100.5 |

| 120% | 12.0 | 11.89 | 99.1 |

| Average Recovery | 99.7 |

Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. unodc.org

The LOD and LOQ are often determined based on the signal-to-noise ratio, where the LOD is typically 3:1 and the LOQ is 10:1. unodc.org Alternatively, they can be calculated based on the standard deviation of the response and the slope of the calibration curve using the following formulas: molnar-institute.com

LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)

Where: σ = the standard deviation of the response (e.g., of the y-intercepts of regression lines or of blank measurements) S = the slope of the calibration curve

Table 5: Illustrative LOD and LOQ Values for this compound Analysis

| Parameter | Method of Determination | Result (µg/mL) |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.05 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (10:1) | 0.15 |

Pharmacological Activity Profiling: in Vitro and in Silico Paradigms

In Vitro Biological Activity Screening

Antimicrobial and Antifungal Efficacy Assessments

The antimicrobial potential of piperine (B192125) and its related amides has been evaluated against a variety of bacterial and fungal strains.

Antibacterial Activity: Piperine has demonstrated antibacterial properties, particularly against Gram-positive bacteria. biotech-asia.orgidosi.org In an agar (B569324) well diffusion study, piperine showed significant zones of inhibition against Staphylococcus aureus (18 mm) and Bacillus subtilis (14 mm). idosi.org Its activity against Gram-negative bacteria such as Pseudomonas aeruginosa (9 mm) and Escherichia coli (8 mm) was observed to be less potent. idosi.org Some studies report that piperine's antibacterial effect may be linked to its role as an efflux pump inhibitor, which can enhance the efficacy of other antibiotics like ciprofloxacin (B1669076) against S. aureus. nih.gov However, other research has found piperine to have no effect on certain bacterial strains. researchgate.net

Antifungal Activity: The antifungal efficacy of piperamides has been noted against several fungal species, including human pathogens and plant pathogens. Piperine has shown inhibitory activity against Candida albicans, with reported Minimum Inhibitory Concentration (MIC) values varying across studies, ranging from 136.0 µg/mL to 1024 µg/mL. mdpi.comnih.gov At higher concentrations (e.g., 2048 μg/mL), it can exhibit fungicidal effects. nih.gov Formulating piperine into a nanoemulsion has been shown to enhance its antifungal activity against Candida spp. nih.gov

Other naturally occurring piperamides, such as tembamide (B1604535) and (R)-(–)-tembamide acetate (B1210297) isolated from Piper mollicomum, have displayed moderate antifungal activity against Cladosporium cladosporioides and Cladosporium sphaerospermum. redalyc.orgunesp.br Synthetic analogs have also been developed, with some showing that a single double-bond and an unsubstituted aromatic ring can enhance activity. researchgate.net

| Compound/Extract | Microorganism | Activity Type | Result | Citation |

| Piperine | Staphylococcus aureus | Antibacterial | 18 mm inhibition zone | idosi.org |

| Piperine | Bacillus subtilis | Antibacterial | 14 mm inhibition zone | idosi.org |

| Piperine | Pseudomonas aeruginosa | Antibacterial | 9 mm inhibition zone | idosi.org |

| Piperine | Escherichia coli | Antibacterial | 8 mm inhibition zone | idosi.org |

| Piperine | Salmonella spp. | Antibacterial | IC₅₀: 45 µg/mL | mdpi.com |

| Piperine | Candida albicans | Antifungal | IC₅₀: 136.0 µg/mL | mdpi.com |

| Piperine | Candida albicans (FLC-sensitive) | Antifungal | MIC₈₀: 1024 µg/mL | nih.gov |

| Piperine | Candida albicans (FLC-resistant) | Antifungal | MIC₈₀: 512 µg/mL | nih.gov |

| Tembamide | Cladosporium sphaerospermum | Antifungal | Detection Limit: 1.0 µg | redalyc.org |

| (R)-(–)-tembamide acetate | Cladosporium sphaerospermum | Antifungal | Detection Limit: 1.0 µg | redalyc.org |

Antioxidant Potential Evaluation (e.g., Radical Scavenging Assays)

The antioxidant capacity of piperic acid amides has been investigated using methods such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay. Research indicates that the structure of the amide moiety significantly influences this activity.

A study synthesizing a series of piperic acid amides found that derivatives containing catechol or 5-hydroxyindole (B134679) moieties exhibited potent DPPH free radical scavenging activity. researchgate.net For instance, the amide derivative with a catechol group showed an EC₅₀ of 28 µM, and the 5-hydroxyindole derivative had an EC₅₀ of 20 µM, indicating strong antioxidant potential. researchgate.netresearchgate.net In contrast, piperine amino acid derivatives without phenolic hydroxyl groups displayed relatively weak radical-scavenging abilities. nih.gov Extracts of Piper nigrum have also demonstrated strong total antioxidant activity and inhibition of lipid peroxidation. nih.gov

| Compound | Assay | Result (EC₅₀) | Citation |

| Piperic acid amide with 5-hydroxyindole | DPPH Radical Scavenging | 20 µM | researchgate.netresearchgate.net |

| Piperic acid amide with catechol | DPPH Radical Scavenging | 28 µM | researchgate.netresearchgate.net |

| Piperic acid amide with o-methoxyphenol | DPPH Radical Scavenging | 140 µM | researchgate.netresearchgate.net |

Enzyme Inhibition Kinetics (e.g., Monoamine Oxidases, Cytochrome P450s, IMPDH, UGTs)

Monoamine Oxidases (MAOs): Piperine and its derivatives have been identified as inhibitors of monoamine oxidases, enzymes crucial in the metabolism of neurotransmitters. Studies have shown that many piperamide (B1618075) compounds are potent and selective inhibitors of MAO-B over MAO-A. biotech-asia.org For example, 5-(3,4-methylenedioxyphenyl)-2E,4E-pentadienoic acid n-propyl amide, a piperine derivative, demonstrated a high inhibitory activity for MAO-B with an IC₅₀ value of 0.045 µM and good selectivity over MAO-A (IC₅₀ = 3.66 µM). biotech-asia.org The conjugated double bond and carbonyl group in the piperine structure are considered essential for this MAO-inhibitory activity. biotech-asia.org The inhibition is typically competitive and reversible. ijced.org

| Compound | Enzyme | Result (IC₅₀) | Citation |

| 5-(3,4-methylenedioxyphenyl)-2E,4E-pentadienoic acid n-propyl amide | MAO-B | 0.045 µM | biotech-asia.org |

| 5-(3,4-methylenedioxyphenyl)-2E,4E-pentadienoic acid n-propyl amide | MAO-A | 3.66 µM | biotech-asia.org |

| Piperine derivative (most potent tested in study) | MAO-B | 498 nM (0.498 µM) | nih.gov |

| Pyridazinobenzylpiperidine derivative (S5) | MAO-B | 0.203 µM | ijced.org |

| Pyridazinobenzylpiperidine derivative (S5) | MAO-A | 3.857 µM | ijced.org |

Cytochrome P450s (CYP450s): Piperine is a known modulator of drug-metabolizing enzymes, particularly the cytochrome P450 family. It has been identified as a relatively selective noncompetitive inhibitor of CYP3A4, with a reported IC₅₀ of 5.5 µM and a Kᵢ of 5.4 µM. researchgate.net Its effect on other CYP enzymes, such as CYP2C9, is considerably less potent (IC₅₀ > 29 µM). researchgate.net The metabolism of piperine itself is primarily mediated by CYP1A2, while its synthetic analogs often involve CYP2C9. nih.gov

Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH): Currently, there is no direct evidence in the reviewed scientific literature to suggest that piperamide maleate (B1232345) or its parent compound, piperine, are inhibitors of inosine monophosphate dehydrogenase (IMPDH). nih.gov

UDP-glucuronosyltransferases (UGTs): Piperine's interaction with UGT enzymes, which are crucial for Phase II drug metabolism, appears to be less significant compared to other compounds like curcuminoids. researchgate.net Studies investigating the inhibition of UGT-mediated glucuronidation found that piperine had a weak effect. researchgate.net

Receptor Binding and Agonist/Antagonist Profiling (e.g., GABA Receptors, TRPV1, Serotonin (B10506) Receptors)

GABA Receptors: Piperine and several of its synthetic analogs act as positive allosteric modulators of γ-aminobutyric acid type A (GABAₐ) receptors. nih.gov Piperine potentiates GABA-induced chloride currents with an EC₅₀ value of approximately 52-56 µM across various receptor subtypes. nih.gov This modulation does not require the γ₂ₛ-subunit and is not blocked by the benzodiazepine (B76468) antagonist flumazenil, indicating a distinct binding site that likely involves only the α and β subunits. nih.gov Modifying the piperidine (B6355638) ring, for instance, by replacing it with a N,N-diisobutyl residue, can increase both the potency and efficacy of GABAₐ receptor modulation. nih.gov

TRPV1: The transient receptor potential vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a well-established molecular target for piperine. Piperine functions as a TRPV1 agonist, activating the channel to elicit sensations like pungency and heat. While it binds to the same ligand-binding pocket as capsaicin, its binding pose is different and does not rely on the same hydrogen bond interactions. The maximum activation induced by piperine is reported to be about 88% of that achieved by capsaicin, classifying it as a somewhat weaker agonist.

Serotonin Receptors: The antidepressant-like effects observed with piperine in some models may be mediated, in part, through the serotonergic system. Studies suggest that piperine's action could involve the activation of 5-HT₁ₐ and 5-HT₁ₑ receptors. The anti-immobility effect of piperine in forced swim tests was abolished by antagonists of these specific serotonin receptor subtypes.

Immunomodulatory and Anti-inflammatory Cellular Assays (e.g., Nitric Oxide Production, Cytokine Expression)

Piperamides have demonstrated significant immunomodulatory and anti-inflammatory effects in various in vitro cellular models.

Nitric Oxide (NO) Production: A piperamide derivative, (2E,4E)-N,5-bis(benzo[d] biotech-asia.orgmdpi.comdioxol-5-yl)penta-2,4-dienamide (D5), was shown to suppress the production of inducible nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in inflamed human microglial and astrocyte cell lines. idosi.orgmdpi.com Similarly, piperine has been found to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, reducing nitrite (B80452) levels from 116.25 µM in activated cells to 15.67 µM at a concentration of 5 µg/mL.

Cytokine Expression: The anti-inflammatory activity of piperamides extends to the modulation of cytokine production. The derivative D5 significantly reduced the levels of pro-inflammatory cytokines, including interleukin 1-β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin 6 (IL-6) in human glial cells. idosi.orgmdpi.com In other studies, piperine was shown to inhibit the production of interleukin-2 (B1167480) (IL-2) and interferon-γ (IFN-γ) in activated human peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner, with an IC₅₀ of 100.73 ± 11.16 μg/mL for PBMC proliferation. It also lowers the level of TNF-α in stimulated mouse models. This suppression occurs at the transcriptional level, as piperine was found to inhibit the mRNA expression of these cytokines.

Cytotoxicity Screening in Relevant Cell Lines

The cytotoxic effects of piperine and its derivatives have been evaluated in a range of both cancerous and non-cancerous cell lines. The results often indicate selective toxicity towards tumor cells.

For example, a series of 3,5-bis(benzylidene)-4-piperidones, which are piperidine derivatives, showed high toxicity to human oral carcinoma cell lines (Ca9-22, HSC-2, HSC-4) while being less toxic to non-malignant human gingival and pulp cells. Piperine extracts have also demonstrated strong cytotoxic effects against breast cancer cell lines, including MCF-7 and MDA-MB-468. A purified fraction from P. nigrum extract showed an IC₅₀ value of 7.48 ± 0.57 μg/ml on MDA-MB-468 cells. Furthermore, the piperamide derivative D5, noted for its anti-inflammatory properties, was studied in human glial cell lines (CHME3 and SVG), where it demonstrated effects on cell signaling pathways. idosi.orgmdpi.com

| Compound/Fraction | Cell Line | Cell Type | Result (IC₅₀/CC₅₀) | Citation |

| Piperine | Human breast cancer (MCF-7) | Cancer | < 30 µg/mL | mdpi.com |

| Piperine | Human breast cancer (MDA-MB-231) | Cancer | < 30 µg/mL | mdpi.com |

| Piperine | Human colon cancer (HCT-116) | Cancer | < 30 µg/mL | mdpi.com |

| Purified Fraction (DF) from P. nigrum | Human breast cancer (MCF-7) | Cancer | 6.51 ± 0.39 µg/ml | |

| Purified Fraction (DE) from P. nigrum | Human breast cancer (MDA-MB-468) | Cancer | 7.48 ± 0.57 µg/ml | |

| Piperine | Human PBMC | Non-cancerous | 100.73 ± 11.16 µg/mL |

Antiparasitic and Antiviral Activity Investigations

The piperamide scaffold, a key feature of numerous natural products, has been the subject of various in vitro investigations to determine its potential as an antiparasitic and antiviral agent. Research has demonstrated that derivatives, particularly those isolated from or inspired by compounds from Piper species, exhibit significant inhibitory effects against a range of pathogens.

Studies on semi-synthetic N-aryl amide analogs of piperine have revealed noteworthy antiparasitic activities. For instance, a 2,5-dimethoxy-substituted phenyl piperamide analog demonstrated potent activity against Trypanosoma brucei rhodesiense, the parasite responsible for human African trypanosomiasis, and against the 3D7 strain of Plasmodium falciparum, the deadliest species of malaria parasite. mdpi.comnih.gov In comparative studies, this analog was found to be significantly more potent than its parent compound, piperine. mdpi.comnih.gov Specifically, the 2,5-dimethoxy phenyl amide of piperine (Compound 5 in a research series) showed a half-maximal inhibitory concentration (IC50) of 15.46 ± 3.09 μM against T. b. rhodesiense and 24.55 ± 1.91 μM against P. falciparum. mdpi.comnih.gov Other dihydropyridone amides isolated from Piper tuberculatum have also shown activity against the epimastigote forms of Trypanosoma cruzi, the agent of Chagas' disease, with (Z)-piplartine being notably potent. researchgate.net Furthermore, certain synthetic piperidine derivatives have been screened against the human lymphatic filarial parasite Brugia malayi, where compounds with hydroxyl substitutions showed marked antifilarial effects. nih.gov

In the realm of antiviral research, piperamides have been evaluated for their ability to inhibit viral replication and key viral enzymes. Following the emergence of SARS-CoV-2, piperine and its N-aryl amide analogs were investigated for their inhibitory activity against the virus's main protease (3CLpro), a critical enzyme for viral replication. mdpi.com The 2,5-dimethoxy phenyl amide analog of piperine was found to inhibit 3CLpro with an IC50 of 106.9 ± 1.2 μM, proving more potent than the reference compound rutin. mdpi.comnih.gov At a screening concentration of 100 μM, this analog and piperine itself exhibited approximately 70% inhibition of the enzyme. mdpi.com Other studies have also reported the antiviral properties of piperamides from black pepper against viruses responsible for respiratory tract infections. researchgate.net

Table 1: In Vitro Antiparasitic and Antiviral Activities of Selected Piperamide Derivatives

| Compound | Target Organism/Enzyme | Activity Metric | Measured Value (μM) | Source |

|---|---|---|---|---|

| 2,5-Dimethoxy Phenyl Piperamide | Trypanosoma brucei rhodesiense | IC50 | 15.46 ± 3.09 | mdpi.comnih.gov |

| 2,5-Dimethoxy Phenyl Piperamide | Plasmodium falciparum (3D7) | IC50 | 24.55 ± 1.91 | mdpi.comnih.gov |

| 2,5-Dimethoxy Phenyl Piperamide | SARS-CoV-2 3CLpro | IC50 | 106.9 ± 1.2 | mdpi.comnih.gov |

| Piperine | SARS-CoV-2 3CLpro | IC50 | 178.4 ± 1.2 | mdpi.com |

| (Z)-Piplartine | Trypanosoma cruzi (epimastigote) | IC50 | 10.5 | researchgate.net |

In Silico Prediction and Prioritization of Biological Activities

Pharmacophore Modeling and Virtual Screening for Target Ligands

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. researchgate.netnih.govnih.gov Once a pharmacophore model is developed, it can be used as a 3D query to rapidly search large compound databases for other molecules that fit the model, a process known as virtual screening. youtube.com

For piperamide-like structures, pharmacophore models can be generated based on known active compounds or from the ligand-binding site of a target protein. researchgate.netyoutube.com For example, a model could be built from piperine analogs known to inhibit a particular enzyme. researchgate.net This model would define the spatial relationships between the piperidine ring, the amide linkage, and other key functional groups. This virtual representation can then be used to screen libraries for novel potential inhibitors that share these critical features but may have entirely different core scaffolds. nih.govyoutube.com This approach accelerates the discovery of new lead compounds by prioritizing molecules with a higher probability of being active. researchgate.net

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening can be broadly categorized into two main methodologies: ligand-based and structure-based screening. nih.gov

Ligand-based virtual screening (LBVS) is employed when the 3D structure of the biological target is unknown, but a set of molecules known to be active exists. nih.govmdpi.com This method relies on the principle that structurally similar molecules are likely to have similar biological activities. For piperamides, one could take a known active compound, such as a potent antitrypanosomal piperamide, and use its 2D or 3D structure as a template to search for commercially available or synthetically accessible analogs with high structural similarity. mdpi.com

Structure-based virtual screening (SBVS) is utilized when the 3D structure of the target protein or enzyme is known, typically from X-ray crystallography or NMR spectroscopy. researchgate.netnih.gov This powerful technique involves computationally "docking" candidate ligands from a library into the target's binding site to predict their binding orientation and affinity. nih.govmdpi.com For piperamide derivatives, SBVS has been used to explore their interactions with targets like the SARS-CoV-2 main protease (3CLpro). mdpi.comacs.org In such studies, each piperamide analog is placed into the enzyme's active site in silico, and a scoring function estimates the binding energy. nih.govnih.gov Molecules with the best (i.e., most favorable) scores are selected for further investigation. researchgate.net This process can be enhanced with molecular dynamics (MD) simulations, which simulate the movements of the protein and ligand over time to assess the stability of the predicted interaction. mdpi.comnih.gov

Table 2: Comparison of Virtual Screening Methodologies for Piperamide Derivatives

| Methodology | Principle | Requirement | Application to Piperamides | Source |

|---|---|---|---|---|

| Ligand-Based Virtual Screening (LBVS) | Structurally similar molecules have similar activities. | A set of known active ligands. | Searching for new analogs based on the structure of a known active piperamide. | nih.govmdpi.com |

| Structure-Based Virtual Screening (SBVS) | Complementarity of ligand and target binding site. | 3D structure of the biological target. | Docking piperamide libraries into a known enzyme structure (e.g., viral protease) to predict binding affinity. | nih.govnih.gov |

Predictive Modeling for Biological Function and Pathway Enrichment

Beyond identifying direct molecular targets, computational models can predict the broader biological functions and metabolic pathways a compound might influence. nih.govnih.gov By analyzing a compound's structure, it is possible to use machine learning algorithms and knowledge bases of chemical-protein interactions to forecast its effects on cellular systems.

For a class of compounds like piperamides, predictive models can be built using data from structurally related molecules. These models can identify which metabolic pathway classes a query compound is most likely to be involved with, such as lipid metabolism or xenobiotic biodegradation. plos.org This is often achieved by comparing the structural features of the query compound to a database of compounds with known pathway associations. nih.govplos.org

Pathway enrichment analysis is another computational technique used to interpret experimental data, such as a list of genes or proteins affected by a compound. mdpi.comnih.gov While direct pathway enrichment analysis for "piperamide maleate" is not available, one can hypothesize its application. If laboratory experiments showed that a piperamide derivative altered the expression of a set of genes, pathway enrichment analysis would determine if these genes are statistically overrepresented in any known biological pathways (e.g., inflammatory signaling, apoptosis, or specific metabolic pathways). nih.govresearchgate.net This helps to formulate a hypothesis about the compound's mechanism of action on a systemic level. nih.gov For instance, if the affected genes are primarily part of the ECM-receptor interaction pathway, it would suggest the compound's activity is related to modulating cell-matrix adhesion and signaling. nih.gov

Mechanistic Elucidation of Piperamide Maleate Actions

Identification and Characterization of Molecular Targets

The identification and characterization of molecular targets are fundamental to understanding a compound's mechanism of action. For Piperamide (B1618075) maleate (B1232345), specific studies detailing its interactions with receptors or enzymes are not widely published.

Specific data from high-throughput screening (HTS) assays designed to identify receptors or enzymes that interact with Piperamide maleate is not publicly available in the scientific literature. While HTS is a common methodology in drug discovery for identifying potential targets washington.edu, no published HTS results specifically for this compound have been identified.

Target engagement studies, which confirm that a compound interacts with its intended biological target within a cellular or in vivo context, are crucial for validating molecular targets. Currently, there is no publicly available information detailing specific target engagement studies conducted for this compound. Methodologies such as Cellular Thermal Shift Assay (CETSA) are commonly employed for such investigations nih.govvipergen.commdpi.com, but specific applications to this compound have not been reported.

Pathway mapping, utilizing techniques such as proteomics and genomics, helps to understand the broader biological network affected by a compound. Specific studies employing these approaches to map the pathways influenced by this compound have not been found in the public scientific domain. While proteomics and genomics are vital for understanding drug mechanisms mdpi.comnih.govbiorxiv.org, the application of these techniques to elucidate this compound's specific pathway interactions remains undocumented.

Cellular and Subcellular Modulations Induced by this compound

Understanding how a compound modulates cellular and subcellular processes provides insight into its biological effects. For this compound, specific data regarding these modulations is not extensively documented.

Research detailing the specific influence of this compound on cellular gene and protein expression profiles has not been identified in publicly available scientific literature. Gene and protein expression analysis are key methods for understanding cellular responses to pharmacological agents nih.govproteinatlas.org, but no specific findings for this compound are documented.

The impact of this compound on intracellular signaling cascades, which are critical for cellular communication and function, has not been extensively documented in publicly accessible scientific literature. While signaling pathways are a common area of investigation for many compounds researchgate.netnih.govmdpi.com, specific data on this compound's effects in this regard is unavailable.

Data Tables

Due to the limited availability of specific experimental data on this compound's mechanistic actions in public scientific literature, detailed data tables for molecular targets, screening results, gene/protein expression changes, or signaling cascade modulations cannot be generated at this time.

Alterations in Membrane Permeability and Transport Phenomena

While direct research specifically detailing this compound's effects on membrane permeability and transport phenomena is limited in the provided search results, general principles of cell membrane transport highlight the importance of these processes. Cell membranes are selectively permeable barriers, controlling the passage of substances through mechanisms like diffusion, osmosis, and active transport pressbooks.pubnumberanalytics.comthejas.com.pk. Small, hydrophobic molecules, such as gases like O2 and CO2, and lipid-soluble compounds, can readily cross the lipid bilayer via simple diffusion uomustansiriyah.edu.iq. In contrast, polar molecules and ions face greater difficulty traversing the hydrophobic core of the membrane without assistance thejas.com.pkuomustansiriyah.edu.iq. The permeability of a molecule is influenced by its physicochemical properties, including lipophilicity, molecular weight, solubility, and hydrogen-bonding capacity researchgate.net.

The broader class of piperamides, which includes compounds like piperine (B192125), are known for their diverse biological activities mdpi.commdpi.com. However, specific data on how this compound modulates membrane permeability or the mechanisms of cellular transport it employs is not explicitly detailed in the retrieved information. Research into drug delivery often focuses on enhancing membrane permeability, with various strategies being explored, but these are general approaches to membrane science rather than specific findings related to this compound conductscience.com.

Comparative Mechanistic Analyses with Structurally Related Compounds

The search results provide some context for comparative analyses by referencing related compounds within the piperamide family, most notably piperine mdpi.commdpi.com. Piperine, a well-studied alkaloid from black pepper, possesses a structure with a dioxymethylene ring, an aliphatic olefin chain, and an amide group mdpi.com. It is known for a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant properties mdpi.com.

While this compound is not extensively detailed, other piperamide derivatives have been investigated for their biological effects. For instance, guineensine, another fatty acid-derived piperamide, exhibits endocannabinoid uptake inhibition and larvicidal/insecticidal properties, alongside antiviral, anti-inflammatory, and antiplasmodial activities mdpi.com. Studies on N-aryl piperamides have explored their potential as NO donors and their impact on neuroinflammation, with specific derivatives showing binding potential to enzymes like COX-2 nih.govresearchgate.net.

The comparative analysis of these related compounds suggests that structural modifications within the piperamide class can lead to varied pharmacological profiles. However, direct comparative mechanistic studies focusing on membrane permeability and transport phenomena between this compound and other piperamides are not clearly presented in the provided search snippets. The general understanding of cell membrane transport mechanisms, such as passive diffusion and facilitated transport via protein channels or carriers, serves as a baseline for understanding how such compounds might interact with cellular membranes pressbooks.pubnumberanalytics.comthejas.com.pkuomustansiriyah.edu.iq.

Structure Activity Relationship Sar Studies of Piperamide Maleate Analogs

Systematic Design and Synthesis of Piperamide (B1618075) Maleate (B1232345) Derivatives for SAR Analysis

The synthesis strategy often involves convergent or linear synthetic routes, allowing for the introduction of diverse substituents at specific positions. For instance, modifications can be made to the aromatic ring of the acetanilide (B955) moiety, the nitrogen atoms of the piperazine (B1678402) and piperidine (B6355638) rings, or the length and functionalization of the connecting alkyl chains. Each synthesized analog is then characterized using spectroscopic techniques (e.g., NMR, Mass Spectrometry) to confirm its structure and purity, ensuring that any observed biological activity can be reliably attributed to the intended structural change. The goal is to generate a series of compounds where only one structural parameter is altered at a time, facilitating clear interpretation of SAR data.

Influence of Structural Modifications on Biological Potency and Selectivity

The biological potency and selectivity of Piperamide Maleate analogs are highly dependent on the specific structural modifications introduced. SAR studies aim to elucidate these relationships, providing insights into the molecular interactions between the compound and its biological target.

The piperazine and piperidine rings are crucial heterocyclic scaffolds in many pharmacologically active molecules, including potential analogs of this compound. SAR studies have indicated that the presence and nature of these rings significantly influence binding affinity and biological response. Modifications to these core structures, such as altering ring size, introducing substituents, or changing the position of nitrogen atoms, can profoundly impact potency and selectivity. For example, the basicity of the nitrogen atoms within these rings is often critical for interacting with charged residues in a target's active site. Alterations that affect protonation state or steric accessibility can lead to substantial changes in activity. Research on similar scaffolds suggests that the conformational flexibility and spatial orientation of these rings play a vital role in achieving optimal interaction with biological targets ebm-journal.org.

The acetanilide moiety, typically comprising an N-acetylated aniline (B41778) derivative, is another key component influencing the SAR of this compound analogs. Substitutions on the phenyl ring of the acetanilide group, such as the introduction of halogens, alkyl groups, or alkoxy groups, can modulate electronic properties, lipophilicity, and steric bulk. These changes can affect binding affinity by influencing hydrophobic interactions, π-π stacking, or hydrogen bonding with the target protein. For instance, electron-donating or electron-withdrawing groups at specific positions on the phenyl ring can alter the electron density distribution, impacting interactions with polar or charged amino acid residues in the binding pocket. The precise position and nature of these substituents are critical, with even minor changes potentially leading to significant shifts in potency and selectivity ebm-journal.org.

Computational Approaches in SAR Derivation

Computational methods play an increasingly vital role in modern drug discovery, complementing experimental SAR studies by providing predictive insights and accelerating the design process. Quantitative Structure-Activity Relationship (QSAR) and molecular modeling techniques are particularly useful for understanding the complex interplay between molecular structure and biological activity.

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand (e.g., a this compound analog) when bound to a biological target (e.g., a protein receptor or enzyme). By simulating the binding process, docking algorithms can estimate the binding affinity and identify the key molecular interactions (hydrogen bonds, hydrophobic contacts, electrostatic interactions) that contribute to the observed biological activity. For this compound analogs, docking studies can help rationalize the SAR data obtained from experimental studies by visualizing how different structural modifications affect the fit and interactions within the target's binding site. This information is invaluable for prioritizing the synthesis of new derivatives with enhanced potency and selectivity, as it allows researchers to focus on modifications predicted to improve binding interactions. For example, docking can reveal if a particular substituent enhances a favorable hydrophobic interaction or establishes a crucial hydrogen bond with a specific amino acid residue, thereby explaining the observed increase in potency ebm-journal.org.

Preclinical Efficacy and Pharmacological Models Excluding Human Clinical Trials

In Vitro Pharmacological Models for Efficacy Assessment

In vitro models provide a controlled environment to investigate the cellular and molecular mechanisms of action of piperamide (B1618075) compounds. These assays are fundamental in early-stage drug discovery for screening and lead optimization.

Primary cell cultures, derived directly from tissues, offer a more physiologically relevant system compared to immortalized cell lines. For instance, the anti-inflammatory properties of novel piperamide derivatives have been investigated using primary human glial cell cultures. In one study, a methylenedioxy piperamide-derived compound, referred to as D5, was assessed for its ability to modulate inflammatory responses in human microglia and astrocytic glial cell lines (CHME3 and SVG) stimulated with lipopolysaccharide (LPS) mdpi.com. This model mimics the inflammatory environment in the central nervous system, allowing for the evaluation of the compound's potential as an anti-neuroinflammatory agent mdpi.com.

Three-dimensional (3D) organotypic models, such as spheroids or organoids, represent a further step towards recapitulating the complexity of native tissues. While specific studies on piperamide maleate (B1232345) in such models are not widely documented, these platforms are increasingly used in preclinical research to better predict in vivo efficacy nih.gov. For example, 3D primary cell cultures of pancreatic neuroendocrine tumors have been established as a preclinical model for personalized therapy selection, demonstrating the utility of such systems in drug screening nih.gov.

Disease-specific cell-based assays are instrumental in evaluating the efficacy of piperamide compounds against various pathologies. In the context of cancer, numerous studies have utilized panels of human tumor cell lines to screen for antiproliferative activity. For example, a range of amide alkaloids from Piper boehmeriifolium and their synthetic derivatives have been evaluated against both chemosensitive and multidrug-resistant (MDR) cancer cell lines nih.gov. These studies help in identifying compounds with selective cytotoxicity towards cancer cells and in understanding their structure-activity relationships (SARs) nih.gov.

For anti-infective properties, cell-based assays involving parasitic protozoa have been employed. Piperlongumine, a related piper amide alkaloid, has demonstrated leishmanicidal effects against both promastigote and amastigote forms of Leishmania infantum and Leishmania amazonensis researchgate.net. The selectivity index, which compares the toxicity to the parasite versus mammalian cells, is a critical parameter determined from these assays researchgate.net.

The table below summarizes findings from various disease-relevant cell-based assays for different piperamide compounds.

| Compound/Derivative | Cell Line/Organism | Pharmacological Activity | Key Findings |

| Piperlongumine | Leishmania infantum, Leishmania amazonensis | Anti-infective (Leishmanicidal) | Demonstrated significant activity against both promastigote and intracellular amastigote forms with a good selectivity index. researchgate.net |

| Methylenedioxy piperamide (D5) | Human glial cells (CHME3, SVG) | Anti-inflammatory | Inhibited the secretion of inflammatory cytokines in LPS-stimulated glial cells. mdpi.com |

| Synthetic piperamide derivatives | Multidrug-resistant cancer cell lines | Anticancer | Some derivatives showed selective antiproliferative activity against MDR cell lines, suggesting potential to overcome drug resistance. nih.govresearchgate.net |

| Piperic Acid | Prostate (PC-3) and Breast (MDA-MB-231) cancer cells | Cytotoxic | Induced maximum cytotoxicity at a concentration of 100µM after 48 hours of treatment. biomedpharmajournal.org |

In Vivo Animal Models for Pharmacological Evaluation

Animal models are indispensable for assessing the systemic efficacy and pharmacokinetic properties of drug candidates in a whole-organism context.